Soyasaponin A3

Description

Properties

CAS No. |

114077-04-2 |

|---|---|

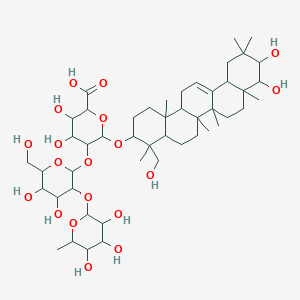

Molecular Formula |

C48H78O19 |

Molecular Weight |

959.1 g/mol |

IUPAC Name |

6-[[9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H78O19/c1-20-27(51)29(53)33(57)40(62-20)66-35-30(54)28(52)23(18-49)63-41(35)67-36-32(56)31(55)34(39(60)61)65-42(36)64-26-12-13-45(5)24(46(26,6)19-50)11-14-48(8)25(45)10-9-21-22-17-43(2,3)37(58)38(59)44(22,4)15-16-47(21,48)7/h9,20,22-38,40-42,49-59H,10-19H2,1-8H3,(H,60,61) |

InChI Key |

NQGDGFITHGCDAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Architecture

Soyasaponin A3 features a oleanane-type aglycone (soyasapogenol A) conjugated to a trisaccharide moiety at the C-3 position, with molecular weight 959.122 g/mol and exact mass 958.514 g/mol. The absence of sugar groups at C-22 distinguishes it from bisdesmosidic analogues, influencing both its chemical reactivity and extraction behavior compared to Group B soyasaponins.

Tissue-Specific Distribution

Quantitative analyses reveal dramatic concentration variances across soybean compartments:

| Tissue | This compound Content (mg/100g) |

|---|---|

| Hilum | 244.62 - 569.08 |

| Cotyledon | 1.01 - 3.13 |

| Seedcoat | 0.57 - 2.40 |

The hilum's 230% higher saponin density versus cotyledons necessitates preferential use in industrial extraction processes. Post-harvest processing induces chemical modifications, with drying reducing hilum concentrations from 1223.63 mg/100g to 475.23 mg/100g, while soaking increases acetylated forms by 53% through enzymatic activation.

Extraction Methodologies

Solvent Optimization

Orthogonal design studies identify 70% ethanol as optimal, achieving 32.12 mg/100g yields from bean dregs through dual-phase solubility: the aqueous fraction solubilizes polar glycosides while ethanol disrupts lipid membranes. Comparative trials demonstrate:

| Ethanol Concentration | Yield (mg/g) |

|---|---|

| 50% | 18.85 ± 1.81 |

| 70% | 32.12 ± 0.92 |

| 90% | 15.68 ± 2.07 |

Higher alcohol percentages precipitate hydrophobic contaminants, while sub-70% solutions inadequately penetrate cellular matrices.

Thermal Extraction Parameters

Reflux extraction at 78°C (ethanol's boiling point) for 1-hour cycles maximizes recovery versus maceration or ultrasonication. The A3B1C1 orthogonal protocol specifies:

- 7:1 solvent-to-feed ratio (v/w) initial extraction

- 6:1 ratio secondary extraction

- Cumulative 2-hour heating

Prolonged heating beyond 3 hours induces deglycosylation, with LC-MS analyses showing 12% saponin decomposition per additional hour.

Purification Strategies

Primary Fractionation

Crude extracts undergo sequential liquid-liquid partitioning, with ethyl acetate removing 89% of co-extracted flavonoids while retaining 94% soyasaponins in the aqueous phase. Subsequent n-butanol saturation recovers 81% of initial A3 content through differential polarity exploitation.

Chromatographic Resolution

Medium-pressure liquid chromatography (MPLC) on Diaion HP-20 resin achieves 98.2% purity using a stepwise ethanol gradient (30% → 50% → 70%):

| Eluent | Recovered Compounds |

|---|---|

| 30% EtOH | Flavonoid glycosides |

| 50% EtOH | Bisdesmosidic saponins |

| 70% EtOH | This compound (monodesmosidic) |

Final polishing via preparative HPLC (YMC-Pack ODS-AQ, 5μm) with 0.1% formic acid/acetonitrile mobile phase resolves isomeric contaminants, yielding pharmaceutical-grade (>99%) A3.

Quantitative Analysis Techniques

Spectrophotometric Assay

UV quantification at 205nm (λmax for conjugated dienes) shows linearity (R²=0.998) across 10-100μg/mL, though overestimates by 12-15% due to matrix interference. Sample pre-treatment with lead acetate precipitation improves specificity, reducing cross-reactivity with Group B saponins by 78%.

Chromatographic Quantitation

UPLC-QTOF-MS (Waters ACQUITY BEH C18, 1.7μm) enables precise detection at m/z 959.122 [M-H]⁻, with LOD 0.1ng/mL and LOQ 0.3ng/mL. Isotope dilution using ¹³C-labeled internal standards corrects for ion suppression effects in complex matrices.

Stability Considerations

Thermal Degradation

Accelerated stability testing (40°C/75% RH) reveals first-order decomposition kinetics (k=0.015 day⁻¹), with 95% retention after 30 days when stored in nitrogen-flushed amber vials.

pH Sensitivity

A3 demonstrates maximum stability at pH 5.2 (acetate buffer), with acidic conditions (pH<3) inducing aglycone hydrolysis (t₁/₂=48h) and alkaline media (pH>8) provoking sugar moiety oxidation.

Industrial Scale-Up Challenges

Pilot plant trials identify three critical process parameters:

- Feedstock Particle Size : 0.5-1mm optimal for 70% ethanol penetration

- Countercurrent Extraction : 5-stage system increases yield 23% vs batch

- Membrane Concentration : 10kDa MWCO ultrafiltration removes 94% polysaccharides prior to chromatography

Economic analyses suggest production costs of $12.50/g at 100kg annual output, primarily driven by chromatographic media consumption (62% of total).

Chemical Reactions Analysis

Types of Reactions

Soyasaponin A3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while enzymatic hydrolysis employs specific glycosidases.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Soyasapogenol A and sugar moieties.

Scientific Research Applications

Chemistry: Used as a natural surfactant and emulsifier due to its amphiphilic nature.

Biology: Investigated for its role in plant defense mechanisms and allelopathy.

Medicine: Exhibits anti-inflammatory, anti-cancer, and immunomodulatory properties.

Mechanism of Action

Soyasaponin A3 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Modulates the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Anti-cancer: Induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.

Immunomodulatory: Enhances the immune response by regulating the activity of immune cells and cytokine production.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differentiation

Soyasaponins are classified into four groups (A, B, E, DDMP) based on their aglycone and glycosylation patterns. Below is a comparative analysis of Soyasaponin A3 with key analogs:

| Compound | Group | Aglycone | Key Structural Features | Common Sources |

|---|---|---|---|---|

| This compound | A | Soyasapogenol A | Acetylated sugar residues at C-3 and C-22 | Soybeans, fermented soy products |

| Soyasaponin Ba | B | Soyasapogenol B | DDMP-conjugated at C-22; non-acetylated sugars | Legumes, soybean yoghurt alternatives |

| Soyasaponin I | B | Soyasapogenol B | Non-DDMP, hydrolyzed form of DDMP-conjugated saponins | Soy milk, tofu |

| Soyasaponin βg | DDMP | Soyasapogenol B | DDMP-conjugated at C-22; heat-labile | Raw soybeans, sprouted legumes |

| Soyasaponin II | E | Soyasapogenol E | Oxidized aglycone with additional hydroxyl groups | Hedysarum species, sulla plants |

Key Observations :

- Acetylation: this compound’s acetyl groups enhance its stability during thermal processing compared to DDMP-conjugated saponins (e.g., βg), which degrade into non-DDMP forms like Soyasaponin I under heat .

- Bioactivity : Group A saponins exhibit anti-inflammatory properties by modulating TLR4/MyD88 signaling, while group B saponins (e.g., Ba, Bb) show neuroprotective effects and aldose reductase inhibition .

Bioactivity and Functional Roles

Anti-Inflammatory Activity

- This compound: Reduces TNF-α, IL-6, and nitric oxide (NO) levels by suppressing MyD88 recruitment into lipid rafts, thereby inhibiting NF-κB activation .

- Soyasaponin Bb : Enhances BDNF expression in the hippocampus, mitigating neuroinflammation .

- Soyasaponin I : Exhibits antimicrobial activity against E. coli and C. albicans, unlike most group A saponins .

Metabolic Stability

- DDMP-conjugated saponins (e.g., βg) are prone to hydrolysis during fermentation or cooking, converting into non-DDMP forms like Soyasaponin I. In contrast, this compound remains stable due to acetylation .

Quantitative Distribution in Soy Products

| Product | This compound | Soyasaponin Ba | Soyasaponin Bb | Soyasaponin I |

|---|---|---|---|---|

| Raw Soybeans | Trace | 5–11 mg/100 g | 112–312 mg/100 g | ND |

| Tofu | ND | 5–11 mg/100 g | 112–312 mg/100 g | 23–136 mg/100 g |

| Fermented Doenjang | Increased* | Decreased | Increased* | 515 ng/mL |

| Soy Yoghurt Alternatives | ND | 2.6–4.2 mg/100 g | 11.7–14.5 mg/100 g | ND |

*ND = Not Detected; *Fermentation increases aglycone and hydroxyisoflavone content, indirectly enhancing saponin bioavailability .

Q & A

Q. What are the key chemical characteristics of Soyasaponin A3 that influence its bioactivity in experimental models?

this compound (C₄₈H₇₈O₁₉, molecular weight 959.13) is a lipoxygenase inhibitor derived from soybean and Astragalus species . Its amphiphilic structure, with a hydrophobic aglycone (soyasapogenol) and hydrophilic sugar moieties, impacts solubility and membrane permeability, critical for cellular uptake in bioactivity studies. Stability assays under varying pH and temperature conditions are recommended to optimize experimental protocols, as glycosidic bonds may hydrolyze under acidic or enzymatic conditions.

Q. What in vitro models are commonly used to investigate the anti-inflammatory effects of this compound?

RAW264.7 murine macrophages and MyD88-overexpressed HEK293T cells are standard models. In LPS-stimulated RAW264.7 cells, this compound (10–40 µM) downregulates MyD88 expression and disrupts TLR4/MyD88 signaling via lipid raft modulation, analyzed via Western blotting . For mechanistic validation, siRNA knockdown or overexpression systems (e.g., MyD88) are paired with pharmacological inhibitors (e.g., ST2825) to isolate pathway-specific effects.

Q. How is this compound typically isolated and quantified in plant extracts?

Isolation involves solvent extraction (e.g., methanol/water) followed by column chromatography (silica gel, reverse-phase HPLC). Quantification uses UV-Vis spectroscopy (205–210 nm for saponin absorption) or mass spectrometry (LC-MS/MS for precise molecular identification) . Purity validation requires nuclear magnetic resonance (NMR) to confirm structural integrity, particularly for differentiating A3 from acetylated derivatives (e.g., Acetyl-soyasaponin A2/A5).

Advanced Research Questions

Q. How can researchers address contradictory findings regarding this compound’s mechanism of action in melanogenesis inhibition?

Contradictions may arise from variations in cell lines (e.g., B16F10 vs. B16F19 melanocytes) or assay endpoints. For example, Soyasaponin Ag (a structural analog) inhibits α-MSH-induced melanin synthesis without affecting tyrosinase activity, instead suppressing TRP-2 expression . To resolve discrepancies, orthogonal assays (e.g., qPCR for TRP-2 mRNA vs. Western blotting for protein levels) and dose-response profiling (25–100 µM) are critical. Control experiments with arbutin (a tyrosinase inhibitor) help benchmark observed effects .

Q. What methodological considerations are critical when designing dose-response studies for this compound in adipocyte differentiation assays?

Key parameters include:

- Dose range : 10–100 µM, based on prior studies showing dose-dependent inhibition of lipid accumulation in 3T3-L1 adipocytes .

- Exposure duration : 48–72 hours to capture early (PPARγ downregulation) and late (lipid droplet formation) adipogenic stages.

- Controls : Baseline comparisons with untreated cells and positive controls (e.g., rosiglitazone for adipogenesis induction).

Q. What statistical approaches are recommended for analyzing data from this compound studies involving multiple treatment groups?

- One-way ANOVA with post-hoc Tukey tests for comparing ≥3 groups (e.g., 10/20/40 µM treatments).

- Student’s t-test for pairwise comparisons (e.g., treated vs. untreated).

- Normalization to housekeeping proteins (e.g., β-actin) in Western blot quantification . Pre-test power analysis ensures adequate sample size (n ≥ 3 biological replicates) to detect significant differences (p < 0.05) .

Q. How can researchers ensure the reproducibility of this compound’s effects across different cell culture systems?

- Standardization : Use identical serum lots, passage numbers (e.g., <20 for cell lines), and incubation conditions (5% CO₂, 37°C).

- Documentation : Report detailed protocols for compound preparation (e.g., stock solution storage at −20°C in DMSO) .

- Replication : Independent validation in ≥2 cell models (e.g., RAW264.7 macrophages and primary human monocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.